4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine
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Overview
Description
“4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine” is a compound with the molecular weight of 264.37 . It is also known as 4-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butylamine .
Synthesis Analysis
The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N2O2/c1-18-14-9-12-5-8-17(7-4-3-6-16)11-13(12)10-15(14)19-2/h9-10H,3-8,11,16H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is involved in the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These reactions are crucial in the synthesis of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound is soluble in 1N NaOH in methanol .Scientific Research Applications
Synthesis Techniques
- The synthesis of (+)‐6,7‐Dimethoxy‐1,2,3,4‐tetrahydroisoquinoline‐1‐carboxylic Acid was achieved through a diastereoselective approach, combining the Petasis synthesis of amino acids and the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline derivatives. The synthesis involved using chiral aminoacetaldehyde acetals for controlling the stereochemical outcome (Bułyszko et al., 2015).
- Novel 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives were synthesized and identified as selective alpha(2C)-adrenergic receptor antagonists. These derivatives exhibited high affinity and subtype selectivity for alpha(2C)-adrenergic receptors, with the compound 10e displaying anti-L-dopa-induced dyskinetic activity in marmosets (Hagihara et al., 2007).
Pharmacological Applications
- A study on methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives as ligands of the apamin-sensitive Ca2+-activated K+ channels revealed that quaternary ammonium derivatives have higher affinity compared to tertiary amines. Increasing the size and lipophilicity with a naphthyl group in 6,7-dimethoxy analogues resulted in a slight increase of affinity (Graulich et al., 2006).
Synthesis of Derivatives
- The reaction of ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate with ammonia and isopropylamine afforded dihydroisoquinoline carboxamides, providing a pathway for the synthesis of substituted amino- and sulfanylamides of tetrahydroisoquinoline series (Aghekyan & Panosyan, 2016).
- Tetrahydroindazole derivatives were synthesized and evaluated as sigma-2 receptor ligands. These compounds exhibited moderate affinity and excellent selectivity for sigma-2 receptors, demonstrating the potential for pharmacological applications (Wu et al., 2015).
Radiotracer Applications
- A study on σ2 Receptor Ligands and the in vivo evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline suggested its potential as a PET radiotracer for imaging the function of σ2 receptors in central nervous system disorders (Kim et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-14-9-12-5-8-17(7-4-3-6-16)11-13(12)10-15(14)19-2/h9-10H,3-8,11,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUCNGRZSPDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCCCN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine |
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